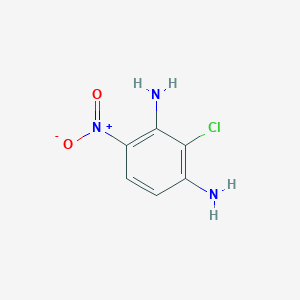

2-Chloro-4-nitrobenzene-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLGTOMYCVBTHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572701 | |

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261764-92-5 | |

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine (CAS No. 261764-92-5) for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-nitrobenzene-1,3-diamine, with the CAS number 261764-92-5, is a substituted aromatic diamine that serves as a valuable building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring both electron-donating amino groups and electron-withdrawing nitro and chloro groups, imparts a distinct reactivity profile. This makes it a crucial intermediate in the synthesis of a variety of heterocyclic compounds, most notably substituted benzimidazoles. The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound in drug development, with a focus on its role as a precursor to bioactive benzimidazole derivatives. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support researchers in leveraging this compound for the discovery of novel therapeutics.

Physicochemical and Safety Data

This compound is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 261764-92-5 | [1][2] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 187.58 g/mol | [2] |

| IUPAC Name | 2-chloro-4-nitro-1,3-benzenediamine | [1] |

| Synonyms | 2-Chloro-4-nitro-m-phenylenediamine | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |

Safety Information:

Users should handle this compound with appropriate safety precautions. The following hazard statements and precautionary statements are associated with this chemical:

| Hazard Statements | Precautionary Statements |

| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |

| H315 - Causes skin irritation | P280 - Wear protective gloves/protective clothing/eye protection/face protection |

| H319 - Causes serious eye irritation | P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |

| H335 - May cause respiratory irritation | P302+P352 - IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis and Reactions

A plausible synthetic route could involve the partial reduction of a dinitro precursor. For instance, the selective reduction of one nitro group in a dinitroaniline derivative using reagents like sodium hydrosulfide is a known transformation that can yield a nitro-substituted diamine.

The primary utility of this compound in a drug development context is as a precursor for the synthesis of substituted benzimidazoles. The ortho-diamine functionality readily undergoes condensation reactions with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole ring system.

References

An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-nitrobenzene-1,3-diamine, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a representative synthetic protocol, and explores the burgeoning research into the biological activities of its derivatives, particularly in the realms of antimicrobial and anticancer agent development.

Core Compound Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₆ClN₃O₂.[1] Its structure is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups, which contribute to its unique reactivity and utility as a building block in organic synthesis.[1]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 187.58 g/mol | [1][2] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| CAS Number | 261764-92-5 | [2] |

| Purity (typical) | 95% | [1][3] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | [3] |

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible multi-step synthetic approach can be conceptualized based on established organic chemistry principles. This would likely involve the selective reduction of a dinitro precursor.

Representative Experimental Protocol:

A potential synthetic route could involve the partial reduction of a 2-chloro-1,3-dinitro-4-nitrobenzene precursor. The selective reduction of one nitro group in the presence of others is a known method for producing nitroaniline compounds.[1]

Step 1: Synthesis of the Dinitro Precursor (Illustrative)

The synthesis would begin with a suitable starting material, which would undergo nitration and chlorination reactions to introduce the necessary functional groups in the correct positions on the benzene ring. The specific order of these reactions would be crucial to ensure the desired regioselectivity.

Step 2: Selective Reduction of the Dinitro Precursor

The dinitro precursor would then be subjected to selective reduction. A common method for the partial reduction of dinitroanilines is the use of sodium hydrosulfide.[1]

-

Reaction Setup: The 2-chloro-dinitro-nitrobenzene precursor would be dissolved in a suitable solvent, such as ethanol.

-

Reagent Addition: A solution of sodium hydrosulfide would be added portion-wise to the reaction mixture, with careful monitoring of the reaction temperature.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) to ensure the selective reduction of only one nitro group.

-

Work-up and Purification: Upon completion, the reaction mixture would be worked up to isolate the crude product. This would typically involve extraction and washing steps. The final product, this compound, would then be purified by recrystallization or column chromatography to achieve the desired purity.

The following diagram illustrates the logical workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Biological Activities of Derivatives

The primary interest in this compound within the drug development community stems from the significant biological activities demonstrated by its derivatives. The presence of reactive amino groups allows for the facile introduction of diverse functionalities, leading to the creation of compound libraries for high-throughput screening.[1]

Antimicrobial Activity

Derivatives of this compound have shown promising antimicrobial properties against a range of pathogenic microbes.[1] Research has indicated that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.[1]

Experimental Protocol for Antimicrobial Screening (General):

A common method to assess antimicrobial activity is the broth microdilution method.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific optical density.

-

Compound Dilution: The test compounds (derivatives of this compound) are serially diluted in a 96-well microtiter plate.

-

Inoculation: The bacterial inoculum is added to each well containing the diluted compounds.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which can be synthesized from precursors related to the core compound, have demonstrated significant cytotoxic effects on various tumor cell lines.

Experimental Protocol for Anticancer Screening (NCI60 Protocol):

The U.S. National Cancer Institute (NCI) has a standardized protocol for in vitro anticancer drug screening that is widely used.

-

Cell Lines: A panel of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are used.

-

Compound Preparation and Incubation: The test compounds are dissolved in a suitable solvent and added to the cell cultures at various concentrations. The cells are then incubated for a specified period (e.g., 48 hours).

-

Cell Viability Assay: After incubation, cell viability is determined using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.

-

Data Analysis: The results are expressed as the concentration of the drug that inhibits cell growth by 50% (GI50), causes total growth inhibition (TGI), or results in 50% cell killing (LC50).

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which derivatives of this compound exert their biological effects are still under investigation. However, some studies have provided initial insights.

For certain anticancer derivatives, the mechanism of action is thought to involve the induction of apoptosis. One study on a 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone derivative suggested that it may activate intrinsic apoptotic pathways mediated by mitochondria, with the apoptosis-inducing factor (AIF) potentially playing a role. This suggests a caspase-independent mechanism of cell death.

The following diagram illustrates a simplified potential signaling pathway for the induction of apoptosis by these derivatives.

Caption: Potential apoptosis induction pathway by derivatives.

Conclusion

This compound is a valuable chemical entity with a promising future in the development of novel therapeutic agents and advanced materials. Its versatile structure allows for the creation of a wide array of derivatives with potent biological activities. While further research is needed to fully elucidate the mechanisms of action and to develop detailed synthetic protocols for the parent compound, the existing data strongly suggest that this chemical scaffold warrants continued investigation by researchers in academia and industry. The strategic derivatization of this compound could lead to the discovery of new and effective treatments for a variety of diseases.

References

- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]

- 2. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Chloro-4-nitrobenzene-1,3-diamine, including its structure, nomenclature, physicochemical properties, and key applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Nomenclature

This compound is a substituted aromatic compound with a distinct arrangement of functional groups on a benzene ring. This specific substitution pattern is critical to its chemical reactivity and utility as a synthetic intermediate.

Chemical Structure:

Caption: Chemical structure of this compound.

IUPAC Name: this compound[1]

Synonyms:

-

1,3-Benzenediamine, 2-chloro-4-nitro-[2]

-

2-Chloro-4-nitro-1,3-phenylenediamine[2]

-

2-Chloro-4-nitro-m-phenylenediamine

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are computed and may differ slightly from experimental results.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₂ | [1] |

| Molecular Weight | 187.58 g/mol | [1] |

| CAS Number | 261764-92-5 | [2] |

| Physical Form | Solid | |

| Boiling Point | 393.2ºC at 760 mmHg | [3] |

| Flash Point | 191.6ºC | [3] |

| Density | 1.592 g/cm³ | [3] |

| XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 97.9 Ų | [1] |

| Storage Temperature | Keep in dark place, sealed in dry, 2-8°C |

Experimental Protocols and Synthesis

Caption: A potential synthetic workflow for this compound.

Note: This represents a generalized synthetic approach. The specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization for this particular substrate. The partial reduction of a dinitroaniline is a known method for the preparation of nitro-diaminobenzenes.[4]

Applications and Areas of Research

This compound serves as a valuable intermediate in various industrial and research applications. Its trifunctional nature, possessing two amine groups, a nitro group, and a chlorine atom, allows for a diverse range of chemical transformations.

Caption: Key application areas of this compound.

-

Dyes and Pigments: The aromatic diamine structure is a common feature in many classes of dyes. The presence of the nitro and chloro groups can be used to tune the color and properties of the final dye molecule.[4]

-

Polymer Chemistry: It has been specifically cited for its use in the industrial manufacture of polyamide VOCs (Volatile Organic Compounds) intercept type polymer separation films.[2]

-

Pharmaceutical Synthesis: As a highly functionalized aromatic compound, it serves as a starting material or intermediate in the synthesis of more complex pharmaceutical agents.[4] The development of novel therapeutic agents often employs such versatile building blocks.[5]

-

Drug Discovery: The unique substitution pattern of this molecule makes it an interesting scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.[4]

-

Hair Colorants: Related benzenediamine derivatives are used as intermediates in oxidative hair color formulations, suggesting a potential application area for this compound as well.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups:

-

Amino Groups: The two amino groups are nucleophilic and can readily undergo reactions such as acylation, alkylation, and diazotization. These groups are also activating and ortho-, para-directing in electrophilic aromatic substitution reactions.

-

Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution. It can be reduced to an amino group, providing a route to triaminobenzene derivatives.

-

Chloro Group: The chlorine atom is a deactivating, yet ortho-, para-directing substituent. It can be displaced by strong nucleophiles via nucleophilic aromatic substitution, a reaction that is facilitated by the electron-withdrawing nitro group.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Commercial suppliers recommend storing the compound in a dark, dry place at 2-8°C.

References

An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrobenzene-1,3-diamine is a substituted aromatic compound of significant interest in various fields of chemical synthesis, particularly as a versatile intermediate in the production of dyes, pigments, and pharmaceuticals. Its unique molecular structure, featuring both electron-donating amino groups and electron-withdrawing nitro and chloro groups, imparts a complex reactivity that allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its emerging role in drug discovery and development, with a focus on its potential as a scaffold for novel therapeutic agents.

Synonyms and Nomenclature

Correctly identifying chemical compounds is crucial for researchers. This compound is known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.

-

Systematic IUPAC Name: this compound[1]

-

Common Synonyms:

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key computed and experimental data.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][3] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| Physical Form | Solid | |

| Purity | Typically ≥ 95% | [3] |

| Storage Temperature | 2-8°C, sealed in dry, dark place | |

| XLogP3 (Computed) | 1.9 | [1] |

| Topological Polar Surface Area (Computed) | 97.9 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 2 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 5 | [1] |

| Rotatable Bond Count (Computed) | 1 | [1] |

Synthesis and Experimental Protocols

General Synthetic Approach:

A potential pathway could start from 4-nitroaniline. The chlorination of 4-nitroaniline can be achieved using various chlorinating agents. Subsequently, the introduction of a second amino group would be necessary. An alternative approach involves the selective reduction of a dinitro compound. For instance, the partial reduction of a 2-chloro-1,3-dinitro-4-nitrobenzene derivative could yield the target compound.

Example Experimental Protocol for a Related Compound (Synthesis of 2-chloro-4-nitroaniline from 4-nitroaniline):

This protocol illustrates a key step that could be adapted in a multi-step synthesis of the target compound.

Materials:

-

4-nitroaniline

-

N-chloro-N-(phenylsulfonyl)benzenesulfonamide

-

Acetonitrile (specially dried)

-

Methylene dichloride (MDC)

-

5% Sodium bicarbonate solution

-

Sodium sulfate

Procedure:

-

In a 25 mL round bottom flask, dissolve 4-nitroaniline (0.99 g, 7.2 mmol) in 7 mL of specially dried acetonitrile.

-

Add N-chloro-N-(phenylsulfonyl)benzenesulfonamide (2.4 g, 7.2 mmol) to the solution.

-

Stir the reaction mixture for 10-15 minutes at 20-25 °C. The reaction progress can be monitored by Gas Chromatography (GC).

-

After the reaction is complete, distill the acetonitrile under vacuum at 40-45 °C.

-

Treat the residue with a 20 mL mixture of methylene dichloride and water and stir for 10-15 minutes.

-

Separate the MDC layer and wash it with a 5% sodium bicarbonate solution.

-

Dry the separated MDC layer over sodium sulfate and evaporate the solvent under vacuum to obtain 2-chloro-4-nitroaniline as a yellow powder.[4]

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold for the synthesis of novel derivatives with potential therapeutic applications. The presence of reactive amino groups and an aromatic ring system allows for diverse functionalization, leading to the development of compounds with enhanced biological activities.

Antimicrobial and Anticancer Potential:

Research has indicated that derivatives of nitroaromatic compounds, including those structurally related to this compound, exhibit promising antimicrobial and anticancer properties. The strategic derivatization of this molecule is a key area of interest for developing new therapeutic agents.[3] The introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric hindrance, thereby influencing its interaction with biological targets.

Logical Relationships in Synthesis and Derivatization

The following diagram illustrates the logical workflow from basic starting materials to the synthesis of this compound and its subsequent derivatization for potential therapeutic applications.

References

Technical Guide: Physical Constants of 2-Chloro-4-nitro-m-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical constants and properties of 2-Chloro-4-nitro-m-phenylenediamine. The information is intended to support research and development activities by providing key data in a structured format.

Chemical Identity and Properties

2-Chloro-4-nitro-m-phenylenediamine, with the CAS Number 261764-92-5, is a substituted aromatic amine.[1][2] Its chemical structure incorporates a benzene ring with chlorine, nitro, and two amine functional groups.

Table 1: Physical and Chemical Constants of 2-Chloro-4-nitro-m-phenylenediamine

| Property | Value | Source(s) |

| CAS Number | 261764-92-5 | [1][2][3][4] |

| Molecular Formula | C₆H₆ClN₃O₂ | [2][3][4] |

| Molecular Weight | 187.58 g/mol | [2][4] |

| IUPAC Name | 2-chloro-4-nitro-1,3-benzenediamine | [3] |

| Synonyms | 2-Chloro-4-nitrobenzene-1,3-diamine, 1,3-Benzenediamine, 2-chloro-4-nitro- | [2] |

| Physical Form | Solid | [1] |

| Melting Point | Not Available | |

| Boiling Point | 389.4 ± 37.0 °C (Predicted) | [4] |

| Density | 1.592 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Not Available | [5] |

| Storage Conditions | 2-8°C, protect from light, keep sealed in dry conditions. Longer-term storage at -20°C. | [2][4][5] |

Logical Relationship Diagram

The following diagram illustrates the key identifiers and physical properties associated with 2-Chloro-4-nitro-m-phenylenediamine.

Experimental Protocols

Specific experimental protocols for the determination of the physical constants of 2-Chloro-4-nitro-m-phenylenediamine are not detailed in the available literature. However, standard methodologies for organic compounds would apply.

Melting Point Determination (General Protocol)

The melting point is a critical indicator of purity for a crystalline solid.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.[6][7]

Apparatus:

-

Mel-Temp apparatus or similar calibrated heating block.[6][8]

-

Thermometer or digital temperature probe.[8]

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is introduced and packed into the bottom of a glass capillary tube.[9][10]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[6][10]

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.[6] A preliminary, rapid determination may be performed to find an approximate range.[7]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[6][8]

Solubility Determination (General Protocol)

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[11] The principle of "like dissolves like" is fundamental; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[12]

Apparatus:

-

Small test tubes.

-

Graduated pipettes or cylinders.

-

Vortex mixer or shaker.

-

A range of solvents (e.g., water, 5% HCl, 5% NaOH, diethyl ether, ethanol).

Methodology:

-

Initial Test: A small, measured amount of the compound (e.g., 25 mg) is added to a test tube containing a known volume of the primary solvent, such as water (e.g., 0.75 mL).

-

Mixing: The mixture is agitated vigorously at a constant temperature. For compounds with slow dissolution rates, this may require extended mixing time to reach equilibrium.[12]

-

Observation: The mixture is observed to see if the solid completely dissolves. If the compound is soluble in water, its effect on pH can be checked with litmus paper to indicate acidic or basic properties.[11][13]

-

Sequential Testing: If the compound is insoluble in water, its solubility is tested in acidic (5% HCl) and basic (5% NaOH) solutions to identify basic (e.g., amine) or acidic functional groups, respectively.[11][13] Solubility in these aqueous solutions is typically due to the formation of a water-soluble salt.[11]

-

Organic Solvents: Solubility in various organic solvents of differing polarities (e.g., ethanol, diethyl ether) can also be determined to further classify the compound.

References

- 1. 2-Chloro-4-nitro-m-phenylenediamine | 261764-92-5 [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Chloro-4-nitro-m-phenylenediamine | 261764-92-5 [sigmaaldrich.com]

- 4. 1,3-BENZENEDIAMINE, 2-CHLORO-4-NITRO- | 261764-92-5 [chemicalbook.com]

- 5. bio-fount.com [bio-fount.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. thinksrs.com [thinksrs.com]

- 10. byjus.com [byjus.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. quora.com [quora.com]

- 13. scribd.com [scribd.com]

In-depth Technical Guide: Solubility of 2-Chloro-4-nitrobenzene-1,3-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-4-nitrobenzene-1,3-diamine, a key intermediate in the synthesis of dyes and potentially pharmaceutical compounds. Despite a comprehensive review of available scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unpublished. This guide, therefore, provides a summary of qualitative solubility information inferred from related synthetic methodologies, a detailed experimental protocol for determining solubility, and a logical workflow to guide researchers in establishing such data.

Introduction

This compound (CAS No. 261764-92-5) is an aromatic compound with the molecular formula C₆H₆ClN₃O₂.[1][2] Its structure, featuring amino, chloro, and nitro groups, makes it a versatile precursor in organic synthesis.[1] The solubility of this compound is a critical parameter for its application in chemical reactions, influencing reaction rates, yield, and purity of the final product. Understanding its behavior in different organic solvents is essential for process optimization, particularly in the fields of dye manufacturing and pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][3] |

| Physical Form | Solid | |

| IUPAC Name | This compound | [3] |

| CAS Number | 261764-92-5 | [1] |

Solubility Profile

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in common organic solvents has not been found in publicly accessible literature.

Qualitative Solubility Information

While direct solubility data is unavailable, information can be inferred from solvents used in the synthesis of related compounds. The selection of a solvent system is critical in reactions involving chloro-nitro aromatic compounds to ensure that the reactants are adequately dissolved.[1] For instance, in the synthesis of a related precursor, 2-chloro-4-nitroaniline, acetonitrile is used as the solvent, with subsequent extraction using a mixture of methylene dichloride and water.[1] Other syntheses involving similar aromatic compounds have utilized a range of organic solvents, suggesting potential solubility of this compound in these media. This qualitative information is summarized in Table 2.

Table 2: Inferred Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Inferred Solubility | Context/Rationale | Source(s) |

| Acetonitrile | Likely Soluble | Used as a solvent in the synthesis of a related precursor. | [1] |

| Methylene Dichloride (Dichloromethane) | Likely Soluble | Used for extraction in a related synthesis. | [1] |

| Toluene | Potentially Soluble | Used in condensation reactions of related aromatic compounds. | [1] |

| Dimethylformamide (DMF) | Potentially Soluble | Used in condensation reactions of related aromatic compounds. | [1] |

| Dimethyl Sulfoxide (DMSO) | Potentially Soluble | Used in condensation reactions of related aromatic compounds. | [1] |

| Ethanol | Likely Soluble | A common solvent for recrystallization of similar aromatic compounds. | [4] |

| Methanol | Likely Soluble | A common solvent for recrystallization of similar aromatic compounds. | [4] |

| Acetone | Potentially Soluble | General solvent for polar organic compounds. | [5] |

| Ethyl Acetate | Potentially Soluble | Common solvent for chromatography and extraction of aromatic amines. | [6] |

It is important to note that this information is indirect and experimental verification is required to determine the precise solubility.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the thermodynamic solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical instrument.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The solution should be continuously agitated during this time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent.

-

Analyze the diluted solution using a pre-validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the specific solvent at the given temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

Visualization of Experimental Workflow

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

- 1. This compound | 261764-92-5 | Benchchem [benchchem.com]

- 2. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. plantarchives.org [plantarchives.org]

An In-depth Technical Guide to the Spectral Analysis of 2-Chloro-4-nitrobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectral characteristics of 2-Chloro-4-nitrobenzene-1,3-diamine (CAS No. 261764-92-5). Due to a lack of publicly available experimental spectral data for this specific compound, this guide leverages theoretical predictions and data from analogous compounds to present an anticipated spectral profile. It includes predicted data for 1H NMR, 13C NMR, FTIR, Mass Spectrometry, and UV-Vis spectroscopy, organized into clear, tabular formats. Furthermore, this document outlines detailed, generalized experimental protocols for acquiring such spectra, intended to serve as a practical reference for researchers. A logical workflow for the spectral analysis of this and similar compounds is also provided in the form of a Graphviz diagram. This guide is intended to support research and development activities where the characterization of this compound is required.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₆H₆ClN₃O₂ and a molecular weight of 187.58 g/mol .[1] Its structure, featuring two amino groups, a chloro group, and a nitro group on a benzene ring, makes it a molecule of interest in various chemical synthesis applications, potentially including the development of dyes, polymers, and pharmaceutical intermediates.[1] Accurate spectral characterization is fundamental to confirming the identity and purity of this compound in any research or development setting.

This guide addresses the current gap in publicly accessible experimental spectral data for this compound by providing a detailed, predicted spectral profile. The subsequent sections are organized to present this predicted data in a clear and usable format, followed by generalized experimental protocols that can be adapted for the acquisition of actual spectral data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy, computational models, and comparison with structurally similar molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below. It is important to note that the chemical shifts of the amine (NH₂) protons can be broad and their position can vary depending on the solvent and concentration.[2]

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.2 | Doublet | 8.0 - 9.0 |

| H-6 | 6.8 - 7.2 | Doublet | 8.0 - 9.0 |

| NH₂ (at C-1) | 4.0 - 5.5 | Broad Singlet | N/A |

| NH₂ (at C-3) | 4.0 - 5.5 | Broad Singlet | N/A |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 115 - 120 |

| C-3 | 140 - 145 |

| C-4 | 135 - 140 |

| C-5 | 120 - 125 |

| C-6 | 110 - 115 |

Solvent: DMSO-d₆

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FTIR Spectral Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3300 - 3500 | Medium - Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 | Strong |

| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 | Strong |

| C-N Stretch (Amino) | 1250 - 1350 | Medium |

| C-Cl Stretch | 600 - 800 | Medium - Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Notes |

| 187/189 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Chlorine (³⁵Cl/³⁷Cl) |

| 141/143 | [M - NO₂]⁺ | Loss of the nitro group |

| 152 | [M - Cl]⁺ | Loss of the chlorine atom |

| 125 | [M - Cl - HCN]⁺ | Subsequent fragmentation |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. Aromatic compounds typically exhibit multiple absorption bands.[3]

Table 5: Predicted UV-Vis Spectral Data

| Predicted λmax (nm) | Electronic Transition | Solvent |

| ~260 - 280 | π → π | Ethanol |

| ~380 - 420 | n → π / π → π* (charge transfer) | Ethanol |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the solid is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.[4]

-

Acquire a ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

FTIR Spectroscopy (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the FTIR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.[5]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.

-

Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[6]

-

Sample Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer.

-

Data Acquisition: Scan the desired wavelength range (e.g., 200-600 nm) and record the absorbance spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Visualizations

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel or uncharacterized compound like this compound.

Conclusion

References

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 2-Chloro-4-nitrobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and handling protocols for 2-Chloro-4-nitrobenzene-1,3-diamine (CAS No. 261764-92-5). Due to the limited availability of a complete safety data sheet (SDS) for this specific compound, this document synthesizes the available information and supplements it with data from structurally similar compounds, namely 1-Chloro-4-nitrobenzene and 1-chloro-2,4-dinitrobenzene. All information derived from analogous compounds is clearly indicated and should be used as a precautionary guide.

Hazard Identification and Classification

While a comprehensive toxicological profile for this compound is not publicly available, existing data from suppliers allows for a preliminary hazard assessment. The compound is classified with a "Warning" signal word and is associated with the following hazards:

Table 1: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich[1]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential to cause irritation and acute toxicity.[1]

Toxicological and Physical Properties (Data from Analogs)

In the absence of specific quantitative data for this compound, the following tables summarize the properties of structurally related compounds. This information should be used to infer potential hazards and to inform a conservative approach to handling.

Table 2: Toxicological Data of Structurally Similar Compounds

| Compound | CAS No. | Oral LD50 (Rat) | Dermal LD50 | Inhalation LC50 |

| 1-Chloro-4-nitrobenzene | 100-00-5 | 420 mg/kg[2] | > 2,000 mg/kg (Rat) | Not available |

| 1-chloro-2,4-dinitrobenzene | 97-00-7 | 1,070 mg/kg (Rat) | 130 mg/kg (Rabbit) | Not available |

Table 3: Physical and Chemical Properties of this compound and Analogs

| Property | This compound | 1-Chloro-4-nitrobenzene |

| Molecular Formula | C6H6ClN3O2[3] | C6H4ClNO2[4] |

| Molecular Weight | 187.58 g/mol [3] | 157.56 g/mol |

| Appearance | Solid[1] | Yellow solid[4] |

| Storage Temperature | 2-8°C, keep in dark place, sealed in dry[1] | Not specified |

Safe Handling and Storage Protocols

Based on the available hazard information and data from analogous compounds, the following handling and storage procedures are recommended:

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that an eyewash station and safety shower are readily accessible.

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection:

-

Wear chemical-resistant gloves (e.g., nitrile rubber).

-

A lab coat or other protective clothing should be worn to prevent skin contact.[5]

-

-

Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator should be used.[5]

3.3. Handling Procedures

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

-

Take off contaminated clothing and wash it before reuse.

3.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

Keep in a dark place, sealed, at a temperature between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Emergency Procedures

4.1. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[6]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases and vapors, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]

-

Fire-Fighting Instructions: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing dust.[5]

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.[5]

-

Methods for Cleaning Up: Carefully sweep up the solid material and place it into a suitable container for disposal. Avoid generating dust.[5]

Experimental Protocols and Workflows

While specific experimental protocols for the safety assessment of this compound are not available in the public domain, a logical workflow for its safe handling is presented below.

Caption: Workflow for the safe handling of this compound.

Conclusion

This compound is a chemical that requires careful handling due to its potential for causing irritation and acute toxicity if swallowed, inhaled, or in contact with skin and eyes. While comprehensive safety data is lacking, a precautionary approach informed by the data on analogous compounds is essential for ensuring the safety of laboratory personnel. Strict adherence to the use of engineering controls, appropriate personal protective equipment, and established safe handling and emergency procedures is imperative. Researchers and drug development professionals should always seek to obtain the most up-to-date safety information before working with this or any other chemical.

References

- 1. 2-Chloro-4-nitro-m-phenylenediamine | 261764-92-5 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound | C6H6ClN3O2 | CID 15430212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicea.com [chemicea.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1,3-diamine for Researchers and Drug Development Professionals

Introduction

2-Chloro-4-nitrobenzene-1,3-diamine, also known as 2-chloro-4-nitro-m-phenylenediamine, is a substituted aromatic amine that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring two reactive amine groups, a nitro group, and a chlorine atom, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in synthetic protocols relevant to drug discovery and development.

Commercial Suppliers and Availability

This compound is available from a variety of commercial chemical suppliers. The purity and available quantities can vary, so it is crucial to consult the supplier's documentation for specific details.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Simson Pharma | Custom Synthesis | 261764-92-5 | C₆H₆ClN₃O₂ | 187.58 | Certificate of Analysis provided.[1] |

| BenchChem | Typically 95% | 261764-92-5 | C₆H₆ClN₃O₂ | 187.58 | Useful for many research applications.[2] |

| Sigma-Aldrich (Ambeed) | 95% | 261764-92-5 | C₆H₆ClN₃O₂ | 187.59 | Sold as a solid.[3] |

| Alfa Chemistry | 96% | 261764-92-5 | C₆H₆ClN₃O₂ | - | |

| Wuhan Fortuna Chemical Co., Ltd. | 98% min | 261764-92-5 | C₆H₆ClN₃O₂ | 187.58 | Available in bulk. |

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 2-Chloro-4-nitro-m-phenylenediamine, 1,3-Benzenediamine, 2-chloro-4-nitro- | PubChem[4] |

| CAS Number | 261764-92-5 | PubChem[4] |

| Molecular Formula | C₆H₆ClN₃O₂ | PubChem[4] |

| Molecular Weight | 187.58 g/mol | PubChem[4] |

| Appearance | Solid (form may vary by supplier) | Sigma-Aldrich[3] |

| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed place. | Sigma-Aldrich[3] |

| Purity (Typical) | 95-98% | BenchChem, Alfa Chemistry, Wuhan Fortuna Chemical |

| XLogP3 | 1.9 | PubChem[4] |

| Hydrogen Bond Donor Count | 2 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

Analytical Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and related nitroaromatic compounds.[2] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient, and UV detection.

Experimental Protocols

The presence of vicinal amino groups in this compound makes it an excellent precursor for the synthesis of benzimidazoles, a scaffold commonly found in bioactive molecules, including kinase inhibitors. The following is a representative experimental protocol for the synthesis of a substituted benzimidazole derivative.

Synthesis of 2-Aryl-7-chloro-5-nitro-1H-benzimidazole

This protocol describes a cyclocondensation reaction between this compound and an aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Sodium metabisulfite (Na₂S₂O₅)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in DMF.

-

Add sodium metabisulfite (1.5 eq) to the solution.

-

Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-aryl-7-chloro-5-nitro-1H-benzimidazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery

The unique arrangement of functional groups in this compound makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.[2] Its derivatives, particularly benzimidazoles, are known to exhibit a wide range of biological activities, including as kinase inhibitors.

Logical Workflow in Drug Discovery

The following diagram illustrates the workflow of utilizing this compound in a drug discovery context, from initial sourcing to the synthesis of a potential kinase inhibitor.

Synthetic Pathway to a Benzimidazole Derivative

The following diagram illustrates the general synthetic pathway for the formation of a benzimidazole derivative from this compound.

References

In-Depth Technical Guide: Theoretical Properties of 2-Chloro-4-nitrobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-nitrobenzene-1,3-diamine, a substituted nitroaniline, presents a unique molecular architecture of significant interest in various chemical and biomedical research fields. Its structure, featuring both electron-donating amino groups and electron-withdrawing nitro and chloro moieties on a benzene ring, imparts a complex electronic character and a high degree of reactivity. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, predicted spectral data, and potential for synthetic derivatization. The information is curated to support researchers and professionals in drug development and materials science in leveraging the potential of this versatile compound.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are a combination of computationally predicted and available experimental data.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| CAS Number | 261764-92-5 | [1][2] |

| Physical Form | Solid | |

| Boiling Point | 393.2 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.592 g/cm³ (Predicted) | N/A |

| Flash Point | 191.6 °C (Predicted) | N/A |

| XLogP3 | 1.9 (Predicted) | N/A |

| Storage Conditions | 2-8°C, sealed in dry, dark place |

Molecular Structure and Reactivity

The structure of this compound is characterized by a benzene ring substituted with two amino groups at positions 1 and 3, a chlorine atom at position 2, and a nitro group at position 4. This specific arrangement of functional groups creates a nuanced reactivity profile.[1] The amino groups are strong electron-donating groups, activating the aromatic ring towards electrophilic substitution. Conversely, the nitro and chloro groups are electron-withdrawing, deactivating the ring. This push-pull electronic effect makes the compound a versatile intermediate for synthesizing more complex molecules. The presence of reactive amino groups allows for straightforward derivatization to introduce diverse functionalities, which can modulate the compound's biological and material properties.[1]

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted chemical shifts for ¹H and ¹³C NMR are outlined below. These predictions are based on computational modeling and provide an expected range for experimental values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic H | 6.5 - 8.0 | - |

| Amino H | 4.5 - 5.5 | - |

| C1 | - | 140 - 145 |

| C2 | - | 115 - 120 |

| C3 | - | 145 - 150 |

| C4 | - | 130 - 135 |

| C5 | - | 120 - 125 |

| C6 | - | 110 - 115 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The predicted vibrational frequencies for the key functional groups of this compound are presented below. These ranges are characteristic of the specified vibrational modes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| N-O Stretch (Nitro, Asymmetric) | 1500 - 1550 |

| N-O Stretch (Nitro, Symmetric) | 1330 - 1370 |

| C-N Stretch (Amino) | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature. However, general synthetic strategies can be inferred from established organic chemistry principles and procedures for related compounds.

General Synthetic Approach

A plausible synthetic route to this compound involves a multi-step process starting from a suitable precursor, such as a dinitroaniline derivative. A key transformation would be the selective reduction of one nitro group to an amino group. The synthesis of related nitroanilines often involves the nitration of a corresponding chloroaniline or the chlorination of a nitroaniline.

A potential logical workflow for the synthesis is outlined below:

Caption: A logical workflow for the synthesis of this compound.

Purification and Analysis

Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent or column chromatography to achieve high purity. Analytical methods for characterization would include:

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

NMR and IR Spectroscopy: To confirm the chemical structure.

Biological Activity and Potential Applications

While there is a lack of specific studies on the biological activity of this compound, the broader class of nitroaniline derivatives has been investigated for various pharmacological properties. Notably, some nitroaniline mustards have shown potential as hypoxia-selective cytotoxic agents, which are of interest in cancer therapy. The presence of the nitro group allows for reductive activation under hypoxic conditions, leading to selective cell killing.

The primary pharmacological relevance of this compound currently lies in its role as a versatile chemical intermediate.[1] It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities, including novel dyes and pigments.[1]

The potential for this compound to interact with biological macromolecules, such as DNA, is an area for future research. The diagram below illustrates a hypothetical signaling pathway that could be investigated, based on the known mechanisms of other cytotoxic agents.

Caption: A hypothetical signaling pathway for the hypoxia-activated cytotoxicity of this compound.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. Its unique electronic and structural features make it a valuable precursor for the synthesis of a wide range of derivatives with tailored properties. While there is a current gap in the literature regarding its specific experimental characterization and biological activity, the theoretical data presented in this guide provide a solid foundation for future research. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential applications in drug development and other scientific disciplines.

References

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-4-nitrobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-nitrobenzene-1,3-diamine is a polysubstituted aromatic compound with a complex electronic profile arising from the interplay of electron-donating and electron-withdrawing groups. This guide provides a detailed analysis of the electronic effects of the amino, chloro, and nitro substituents on the benzene ring. It includes a quantitative assessment using Hammett constants, a discussion of the molecule's reactivity, predicted spectroscopic data, and a representative synthetic protocol. This information is valuable for researchers in medicinal chemistry and materials science for the rational design of novel compounds with desired properties.

Introduction

The electronic landscape of a substituted benzene ring is of paramount importance in determining its reactivity, acidity/basicity, and overall chemical behavior. In this compound, the benzene nucleus is adorned with two strongly electron-donating amino groups, a moderately electron-withdrawing chloro group, and a strongly electron-withdrawing nitro group. This unique combination of substituents creates a molecule with distinct regions of high and low electron density, influencing its potential as a synthetic intermediate and its interactions in biological systems.

Electronic Effects of Substituents

The electronic influence of each substituent can be dissected into two primary components: the inductive effect and the resonance effect.

-

Amino Groups (-NH₂): The amino groups are strong activating groups. They exert a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen. However, this is significantly outweighed by their strong electron-donating resonance effect (+R), where the lone pair of electrons on the nitrogen atom is delocalized into the benzene ring.[1][2] This resonance effect substantially increases the electron density at the ortho and para positions relative to the amino groups.

-

Chloro Group (-Cl): The chloro group is a deactivating, ortho-, para-director. It has a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of chlorine.[3] It also possesses a weaker electron-donating resonance effect (+R) through the delocalization of one of its lone pairs. Because the inductive effect is stronger than the resonance effect, the net result is electron withdrawal from the ring, making it less reactive towards electrophilic attack compared to benzene.[4][[“]]

-

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. It exhibits both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R).[1][3] This combination significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions.

The collective impact of these substituents in this compound results in a highly polarized aromatic ring, which dictates its reactivity in various chemical transformations.

Visualization of Electronic Effects

The interplay of inductive and resonance effects of the substituents on the benzene ring of this compound can be visualized as follows:

Quantitative Analysis: Hammett Substituent Constants

The electronic effects of the substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For polysubstituted systems, the total electronic effect can be approximated by the sum of the individual Hammett constants, although deviations from additivity can occur due to interactions between substituents.

| Substituent | Position | Hammett Constant (σ) | Inductive (σI) | Resonance (σR) |

| -NH₂ | meta | -0.16 | 0.12 | -0.28 |

| para | -0.66 | 0.02 | -0.68 | |

| -Cl | meta | 0.37 | 0.46 | -0.09 |

| para | 0.23 | 0.46 | -0.23 | |

| -NO₂ | meta | 0.71 | 0.65 | 0.06 |

| para | 0.78 | 0.65 | 0.13 | |

| Data compiled from various sources.[6][7][8][9][10] |

Reactivity and Predicted Properties

The complex interplay of electronic effects in this compound governs its reactivity.

-

Basicity (pKa): The two amino groups are basic, and their pKa values are influenced by the other substituents. The electron-withdrawing nitro and chloro groups will decrease the basicity of the amino groups compared to aniline. Computational methods for pKa prediction of substituted anilines can provide estimates for these values.[1][2][3][4][[“]] The amino group at position 1 is likely to be more basic than the one at position 3 due to the proximity of the latter to the electron-withdrawing chloro group.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group para to the chloro substituent activates the ring towards nucleophilic aromatic substitution.[11][12] The chloro atom can be displaced by strong nucleophiles.

-

Electrophilic Aromatic Substitution (EAS): The overall deactivating effect of the nitro and chloro groups, despite the activating amino groups, makes electrophilic aromatic substitution challenging. The directing effects of the substituents would lead to a complex mixture of products.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | - Two distinct aromatic proton signals.- Broad singlets for the two non-equivalent NH₂ groups, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | - Six distinct aromatic carbon signals.- Carbons attached to the electronegative substituents (Cl, NO₂, NH₂) will be significantly shifted. The carbon bearing the nitro group will be shifted downfield, while those attached to the amino groups will be shifted upfield. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amino groups (around 3300-3500 cm⁻¹).- Asymmetric and symmetric stretching vibrations for the nitro group (around 1530 and 1350 cm⁻¹).- C-Cl stretching vibration (around 1000-1100 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peak (M⁺) with isotopic pattern for chlorine (M⁺ and M+2 in a ~3:1 ratio).- Fragmentation patterns corresponding to the loss of NO₂, Cl, and NH₂ groups. |

Experimental Protocols

Representative Synthesis of this compound

The following is a representative, hypothetical synthetic route based on established chemical principles and procedures for similar compounds.[3][13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. afit.edu [afit.edu]

- 5. consensus.app [consensus.app]

- 6. Hammett substituent constants [stenutz.eu]

- 7. Hammett Sigma Constants* [wiredchemist.com]

- 8. researchgate.net [researchgate.net]

- 9. Substituent constants [wiredchemist.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 261764-92-5 | Benchchem [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

reactivity predictions for 2-Chloro-4-nitrobenzene-1,3-diamine

An In-depth Technical Guide to the Reactivity of 2-Chloro-4-nitrobenzene-1,3-diamine

Introduction

This compound is a substituted aromatic compound with the CAS Number 261764-92-5.[1][2] Its structure is characterized by a benzene ring featuring two electron-donating amino groups, a strongly electron-withdrawing nitro group, and a halogen substituent (chlorine).[1] This unique substitution pattern creates a complex electronic environment that dictates its chemical reactivity, making it a valuable intermediate in the synthesis of dyes, pigments, and pharmaceutical agents, particularly those with potential anticancer and antimicrobial properties.[1] This guide provides a detailed analysis of its predicted reactivity, supported by established principles of organic chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 261764-92-5 | [1][2] |

| Molecular Formula | C₆H₆ClN₃O₂ | [1][2][3] |

| Molecular Weight | 187.58 g/mol | [1][2][3] |

| Synonyms | 2-Chloro-4-nitro-1,3-phenylenediamine | [2] |

Electronic Effects and Reactivity Overview

The reactivity of the this compound ring is governed by the interplay of its substituents.

-

Amino Groups (-NH₂) : These are strong activating groups that donate electron density to the ring through the resonance effect (+R), particularly at the ortho and para positions. They also exhibit a weaker electron-withdrawing inductive effect (-I).

-

Nitro Group (-NO₂) : This is a powerful deactivating group, withdrawing electron density through both resonance (-R) and inductive (-I) effects.[1]

-

Chloro Group (-Cl) : This group is deactivating overall, withdrawing electron density via its inductive effect (-I), but it can donate electron density weakly through resonance (+R).

The primary consequence of this substitution pattern is the strong activation of the chlorine atom at the C-2 position towards nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nitro group, positioned para to the chlorine, is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during this reaction.[1][4][5] Furthermore, the nitro group is susceptible to reduction, and the amino groups can undergo various derivatization reactions.

Key Reaction Pathways

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this molecule is the displacement of the chloro group by nucleophiles. The electron-withdrawing nitro group activates the ring for such substitutions.[1] This reaction is effective with various nucleophiles, including amines and thiols.[1] The mechanism proceeds via a two-step addition-elimination sequence involving a resonance-stabilized Meisenheimer complex. The stability of this intermediate is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the para-nitro group.[4][5]

Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine, a synthetically valuable transformation. This converts the starting material into 2-chloro-1,3,4-benzenetriamine. A variety of reducing agents can accomplish this, with catalytic hydrogenation being a common and efficient method.[1][6] Other reagents such as iron metal in acidic media or sodium hydrosulfite are also effective for nitro group reductions.[6] The choice of method depends on the desired selectivity and compatibility with other functional groups.

Reactions of the Amino Groups

The two amino groups are nucleophilic and can participate in a range of reactions, allowing for further derivatization. These include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes or ketones.[7]

-

Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

These reactions facilitate the introduction of diverse functionalities, which is crucial for fine-tuning molecular properties in drug discovery and materials science.[1]

Experimental Protocols

While detailed experimental data for this compound is not extensively available in the surveyed literature, the following protocols are representative of the key transformations based on well-established chemical principles.[1][6]

Protocol: Nucleophilic Aromatic Substitution with Benzylamine

This protocol describes a method for substituting the chloro group with an amine, a reaction for which the substrate is highly activated.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol.

-

Reagent Addition: Add benzylamine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq) to the solution. The base scavenges the HCl generated during the reaction.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by filtration.

-

Purification: Wash the crude solid with water and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the N-benzyl-4-nitrobenzene-1,2,3-triamine product.

Protocol: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol outlines a standard method for the reduction of the nitro group to an amine using a palladium catalyst.[1]

-

Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq) and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

-